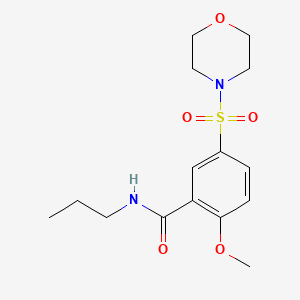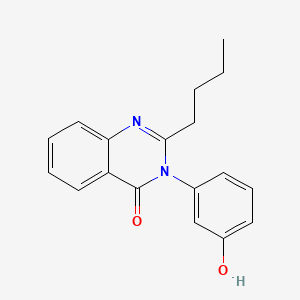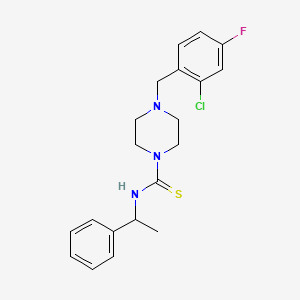
2-methoxy-5-(4-morpholinylsulfonyl)-N-propylbenzamide
説明
2-methoxy-5-(4-morpholinylsulfonyl)-N-propylbenzamide (also known as MS-275) is a synthetic compound that belongs to the class of histone deacetylase inhibitors (HDAC inhibitors). It has been extensively studied for its potential application in the treatment of cancer and other diseases. In
作用機序
MS-275 works by inhibiting the activity of HDAC enzymes, which are responsible for the deacetylation of histones. Histones are proteins that wrap around DNA to form chromatin, which regulates gene expression. By inhibiting HDAC, MS-275 leads to the accumulation of acetylated histones, which results in the activation of tumor suppressor genes and the inhibition of oncogenes. This leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
MS-275 has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis in cancer cells. In addition, MS-275 has been shown to inhibit angiogenesis, which is the process of the formation of new blood vessels that is necessary for tumor growth. MS-275 has also been shown to have anti-inflammatory effects, which may be beneficial for the treatment of inflammatory diseases.
実験室実験の利点と制限
MS-275 has several advantages for lab experiments. It is a well-characterized compound that is commercially available and has been extensively studied. It has a high purity and high yield synthesis method, which makes it easy to obtain in large quantities. However, MS-275 also has some limitations for lab experiments. It has a relatively short half-life, which makes it difficult to maintain a consistent concentration over time. It also has some toxicity at high concentrations, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the study of MS-275. One area of research is the development of more potent and selective HDAC inhibitors. Another area of research is the combination of MS-275 with other drugs to enhance its efficacy. MS-275 may also have potential applications in the treatment of other diseases, such as inflammatory diseases and neurological disorders. Further research is needed to fully explore the potential of MS-275 in these areas.
Conclusion
MS-275 is a synthetic compound that belongs to the class of HDAC inhibitors. It has been extensively studied for its potential application in the treatment of cancer and other diseases. MS-275 works by inhibiting HDAC, which leads to the accumulation of acetylated histones and the activation of tumor suppressor genes. This results in the inhibition of cell proliferation and induction of apoptosis in cancer cells. MS-275 has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of MS-275, including the development of more potent and selective HDAC inhibitors and the exploration of its potential applications in other diseases.
科学的研究の応用
MS-275 has been extensively studied for its potential application in the treatment of cancer. It has been shown to inhibit the growth of various cancer cell lines, including leukemia, breast cancer, and prostate cancer. MS-275 works by inhibiting HDAC, which leads to the accumulation of acetylated histones and the activation of tumor suppressor genes. This results in the inhibition of cell proliferation and induction of apoptosis in cancer cells.
特性
IUPAC Name |
2-methoxy-5-morpholin-4-ylsulfonyl-N-propylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O5S/c1-3-6-16-15(18)13-11-12(4-5-14(13)21-2)23(19,20)17-7-9-22-10-8-17/h4-5,11H,3,6-10H2,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXVZIDJLLUUZBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)N2CCOCC2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-isobutyl-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-3-isoxazolecarboxamide](/img/structure/B4773637.png)
![N-[2-(dimethylamino)ethyl]-5-methyl-4-phenyl-3-thiophenecarboxamide](/img/structure/B4773645.png)
![1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-{3-[(4-methylphenyl)sulfonyl]propanoyl}piperazine](/img/structure/B4773660.png)
![ethyl 3-{7-[(2-bromobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate](/img/structure/B4773666.png)
![methyl {[6-({[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-1,3-benzothiazol-2-yl]thio}acetate](/img/structure/B4773674.png)
![(3aR,7aS)-2-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4773680.png)
![3-[(4-ethoxy-3-nitrobenzyl)thio]-5-(2-ethoxyphenyl)-4H-1,2,4-triazole](/img/structure/B4773684.png)
![4-{[4-(5-chloro-2-methylphenyl)-1-piperazinyl]methyl}-6-ethoxy-2H-chromen-2-one](/img/structure/B4773687.png)
![7-amino-5-(2-ethoxyphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B4773699.png)
![6-({[3-(aminocarbonyl)-5-benzyl-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4773701.png)
![methyl 2-({[(5-methyl-1H-benzimidazol-2-yl)thio]acetyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4773710.png)

![N-cyclopentyl-N'-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]thiourea](/img/structure/B4773715.png)